[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate
Description
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate is a heterocyclic ester compound featuring a 1,2-oxazole core substituted with a 2,4-difluorophenyl group at the 5-position and a 3,4-dimethoxybenzoate ester at the 3-position. This structure combines fluorinated aromatic and methoxy-substituted benzoate moieties, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO5/c1-24-16-6-3-11(7-18(16)25-2)19(23)26-10-13-9-17(27-22-13)14-5-4-12(20)8-15(14)21/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNOIWDRTSRSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various components of the mitochondrial respiratory chain, such as cytochrome c1, cytochrome b, and several subunits of the cytochrome b-c1 complex.
Mode of Action
The difluorophenyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach its targets.
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate is an organic molecule characterized by its unique structural features that include an oxazole ring and a methoxy-substituted benzoate moiety. This structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16F2N2O4
- Molecular Weight : 348.32 g/mol
The presence of fluorine atoms enhances the electrophilicity and lipophilicity of the compound, potentially improving its interaction with biological targets.
Antibacterial and Antifungal Properties
Compounds containing oxazole rings have been documented to exhibit significant antibacterial and antifungal activities. The introduction of fluorine atoms in the structure may enhance these effects due to increased metabolic stability and improved solubility. Preliminary studies indicate that derivatives of oxazoles can inhibit key enzymes involved in disease pathways, such as aldose reductase, which is relevant in diabetic complications.
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial cell wall synthesis | |
| Antifungal | Disruption of fungal cell membrane integrity |
Anticancer Activity
Research has shown that oxazole derivatives may possess anticancer properties. For instance, compounds similar to This compound have demonstrated activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell growth and survival .
Case Studies and Research Findings
-
Inhibition of Aldose Reductase
- A study highlighted the efficacy of oxazole derivatives in inhibiting aldose reductase activity, which is crucial for managing diabetic complications. The presence of fluorine was noted to enhance the binding affinity to the enzyme.
- Anticancer Screening
- Antimicrobial Activity
The biological activity of This compound is believed to involve several mechanisms:
- Enzyme Inhibition : Interaction with enzymes such as aldose reductase.
- Cell Membrane Disruption : Alteration of membrane integrity in fungal cells.
- Signal Pathway Modulation : Influencing pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogs sharing triazole/oxazole cores, fluorinated aromatic systems, or ester functionalities.
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity (Reported) | Synthetic Yield (%) |
|---|---|---|---|---|
| [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate (Target) | ~376.34 | 1,2-Oxazole, difluorophenyl, dimethoxy | Not explicitly reported (structural analog studies suggest kinase inhibition potential) | N/A |
| 5-Fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)benzoic acid (Intermediate 24, EP 3 532 474 B1) | 407.31 | Triazolo-oxazine, fluorophenyl, carboxylic acid | Intermediate for kinase inhibitors | 41 |
| tert-Butyl 2,5-difluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)benzoate (Intermediate 3, EP 3 532 474 B1) | 385.38 | Triazolo-oxazine, difluorophenyl, tert-butyl ester | Intermediate in API synthesis | ~50–60 (estimated) |
Key Findings:
Structural Differences: The target compound’s 1,2-oxazole core contrasts with the triazolo-oxazine systems in intermediates from EP 3 532 474 B1. The 3,4-dimethoxybenzoate ester in the target compound enhances lipophilicity compared to the carboxylic acid or tert-butyl ester groups in the intermediates, which may influence membrane permeability and metabolic stability .
Synthetic Efficiency: The patent-reported synthesis of Intermediate 24 achieved a moderate yield (41%), suggesting challenges in triazolo-oxazine ring formation.
Biological Implications :
- Fluorinated aromatic systems (e.g., 2,4-difluorophenyl) in all compounds enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. However, the target’s dimethoxy groups may introduce steric hindrance or hydrogen-bonding interactions absent in the intermediates .
- Intermediate 24’s carboxylic acid group suggests utility as a kinase inhibitor precursor, while the target’s ester moiety may act as a prodrug, hydrolyzing in vivo to release active metabolites.
Notes on Evidence and Limitations
- The provided patent (EP 3 532 474 B1) focuses on triazolo-oxazine intermediates, limiting direct comparisons to the target oxazole derivative. Structural analogies are drawn based on shared fluorinated and ester motifs .
- Further experimental data (e.g., LC-MS, NMR) for the target compound are required to confirm purity, stability, and synthetic reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
